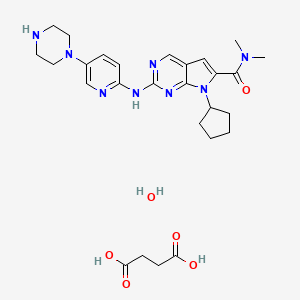

LEE011 succinate hydrate

Overview

Description

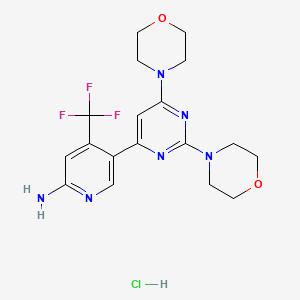

LEE011 succinate hydrate, also known as Ribociclib succinate hydrate, is a highly specific CDK4/6 inhibitor with IC50 values of 10 nM and 39 nM, respectively . It is over 1,000-fold less potent against the cyclin B/CDK1 complex .

Molecular Structure Analysis

The molecular formula of LEE011 succinate hydrate is C23H30N8O.C4H6O4 . The molecular weight is 552.63 .Chemical Reactions Analysis

LEE011 succinate hydrate is a highly specific inhibitor of CDK4/6 . It is selective for CDK4/6 over Cdk1, Cdk2, Cdk5, Cdk7, and Cdk9 . It reduces the proliferation of MCF-7 and T47D breast cancer cells .Scientific Research Applications

Computational Methods for Metabolic Engineering

The application of computational methods has proven to be beneficial in enhancing the production of target molecules like succinate. These methods have paved the way for discovering non-intuitive strategies, especially in the field of metabolic engineering. For instance, computational analysis combined with strategies like directed evolution and comparative genome analysis has demonstrated that metabolic engineering can be effectively guided by rational computational methods. This approach underlines the potential of computational predictions in improving the efficiency of succinate production processes (Valderrama-Gómez et al., 2017).

Gas Hydrate Applications in Food Technology

Gas hydrates, especially CO2 hydrates, are gaining attention in food technology for their potential applications. The use of CO2 hydrate technology has shown promising results in processes like the concentration of juices, desalination, carbonation, and food preservation. For example, CO2 hydrate technology successfully concentrated orange juice and tomato juice, indicating its effectiveness in the food industry. This emerging field encourages further theoretical and experimental analysis to explore and validate the sustainability and various applications of hydrates in food technology (Srivastava et al., 2021).

Bioreactor Design in Succinic Acid Production

Succinic acid (SA) is recognized as a significant bio-based building block chemical with numerous potential applications. The design and operation of bioreactors are crucial for the efficient production of SA through fermentation from renewable carbohydrate feedstocks. Various fermentation strategies, such as using immobilized biocatalysts and integrated fermentation and separation systems, have been developed over the years. Improving bioreactor design and performance is essential for establishing economically feasible succinate production processes (Ferone et al., 2019).

Membrane-Integrated Green Approach for Succinic Acid Production

The transition from traditional chemical and petrochemical-based industries to clean and green processes is crucial due to growing environmental concerns and competitive market dynamics. Membrane-based systems integrated with conventional fermenters offer a promising sustainable and economical solution for the production, separation, purification, and concentration of succinic acid (SA). This green approach is expected to revolutionize biochemical industries, and further research is needed to explore the full potential of this novel method (Kumar et al., 2020).

properties

IUPAC Name |

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O.C4H6O4.H2O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJOFPMHNJJJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

LEE011 succinate hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)

![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)

![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)